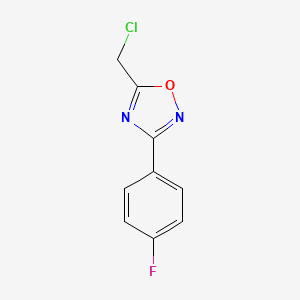

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Descripción

The exact mass of the compound 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZZSCWNPOUYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368958 | |

| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721428-34-8 | |

| Record name | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721428-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and strategic considerations for each stage of the synthesis. The 1,2,4-oxadiazole moiety is a key pharmacophore in numerous biologically active compounds, often serving as a bioisosteric replacement for amide or ester functionalities to improve metabolic stability and pharmacokinetic properties.[2][3]

Strategic Approach to the Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly and efficiently achieved through the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.[2][4][5][6] For the synthesis of the target molecule, 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a two-step approach is outlined, which offers high yields and purity of the final product.

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Overall workflow for the synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of each transformation.

Part 1: Synthesis of 4-Fluorobenzamidoxime (Intermediate I)

The initial and crucial step in this synthesis is the preparation of 4-fluorobenzamidoxime from 4-fluorobenzonitrile. This reaction involves the nucleophilic addition of hydroxylamine to the nitrile group.

Reaction Mechanism

The mechanism proceeds via the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile. Subsequent proton transfer steps lead to the formation of the amidoxime.

Caption: Mechanism of 4-fluorobenzamidoxime formation.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzonitrile | 121.11 | 12.1 g | 0.1 |

| Hydroxylamine hydrochloride | 69.49 | 10.4 g | 0.15 |

| Sodium carbonate | 105.99 | 15.9 g | 0.15 |

| Ethanol | 46.07 | 200 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (12.1 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), sodium carbonate (15.9 g, 0.15 mol), ethanol (200 mL), and water (50 mL).

-

Heat the reaction mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 200 mL of water and stir for 30 minutes.

-

Collect the precipitated white solid by vacuum filtration and wash with cold water (3 x 50 mL).

-

Dry the solid in a vacuum oven at 50 °C to afford 4-fluorobenzamidoxime as a white crystalline solid.

Expected Yield: 85-95%

Characterization: The identity and purity of the synthesized 4-fluorobenzamidoxime can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Part 2: Synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Final Product)

The final step involves the acylation of 4-fluorobenzamidoxime with chloroacetic anhydride, followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. This can be performed as a one-pot reaction or as a two-step procedure with the isolation of the O-acylamidoxime intermediate. The one-pot approach is generally preferred for its efficiency.[4][5]

Reaction Mechanism

The reaction proceeds through the initial O-acylation of the amidoxime by chloroacetic anhydride to form an O-chloroacetyl-4-fluorobenzamidoxime intermediate. This intermediate then undergoes a base- or heat-induced intramolecular cyclization with the elimination of a molecule of water to yield the final 3,5-disubstituted 1,2,4-oxadiazole.

Caption: General scheme for the formation of the 1,2,4-oxadiazole ring.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzamidoxime | 154.14 | 15.4 g | 0.1 |

| Chloroacetic anhydride | 170.98 | 20.5 g | 0.12 |

| Pyridine | 79.10 | 150 mL | - |

| Toluene | 92.14 | 100 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluorobenzamidoxime (15.4 g, 0.1 mol) in pyridine (150 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of chloroacetic anhydride (20.5 g, 0.12 mol) in toluene (100 mL) to the cooled solution via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole as a white to off-white solid.

Expected Yield: 70-85%

Characterization of the Final Product

The structure and purity of the final product, 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS No: 721428-34-8), should be confirmed by various spectroscopic techniques.[7]

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.00 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 4.85 (s, 2H, -CH₂Cl). The multiplet between δ 8.10-8.00 corresponds to the aromatic protons ortho to the carbon attached to the oxadiazole ring, while the multiplet between δ 7.25-7.15 corresponds to the aromatic protons ortho to the fluorine atom. The singlet at δ 4.85 is characteristic of the chloromethyl protons.[8]

-

¹³C NMR (CDCl₃, 101 MHz): δ 175.0 (C5-oxadiazole), 168.5 (C3-oxadiazole), 164.0 (d, ¹JCF = 252 Hz, C-F), 129.5 (d, ³JCF = 9 Hz, Ar-CH), 123.0 (d, ⁴JCF = 3 Hz, Ar-C), 116.0 (d, ²JCF = 22 Hz, Ar-CH), 35.0 (-CH₂Cl). The chemical shifts for the oxadiazole ring carbons and the fluorinated benzene ring are characteristic.[8][9]

-

IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~1610, 1580, 1510 (C=C, C=N), ~1240 (C-F), ~750 (C-Cl).

-

Mass Spectrometry (EI): m/z (%) = 212/214 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 177 ([M-Cl]⁺), 135 ([4-F-Ph-CN]⁺).

Safety and Handling Precautions

-

Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroacetic anhydride is highly corrosive and lachrymatory. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.

-

Toluene is a flammable solvent and can be harmful if inhaled. Use in a well-ventilated area.

All reactions should be carried out by trained personnel in a properly equipped chemical laboratory.

Conclusion

This technical guide outlines a reliable and efficient synthetic pathway for the preparation of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. The described two-step process, commencing from commercially available starting materials, provides a practical route for obtaining this valuable heterocyclic intermediate for applications in drug discovery and medicinal chemistry. The detailed experimental procedures and mechanistic insights are intended to facilitate the successful synthesis and characterization of the target compound in a research setting.

References

-

G., S. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link].

-

Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate. Available at: [Link].

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. Available at: [Link].

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link].

- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. Google Patents.

-

Research on the synthesis of 4-fluorobenzonitrile. ResearchGate. Available at: [Link].

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. Available at: [Link].

-

An Efficient, One-pot Synthesis of Novel 3,5-Disubstituted-1,2,4-Oxadiazoles from Long-Chain Carboxylic Acid Derivatives. Acta Chimica Slovenica. Available at: [Link].

-

Reaction of 4 and chloroacetic anhydride by varying the ratio between... ResearchGate. Available at: [Link].

-

Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Royal Society of Chemistry. Available at: [Link].

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available at: [Link].

-

One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry. Available at: [Link].

-

Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. Available at: [Link].

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available at: [Link].

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. Available at: [Link].

-

A One-Pot Synthesis of 3-Substituted-5-carbonylmethyl-1,2,4-oxadiazoles from β-Keto Esters and Amidoximes under Solvent-Free Conditions. ResearchGate. Available at: [Link].

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link].

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. National Institutes of Health. Available at: [Link].

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health. Available at: [Link].

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link].

-

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan. SciSpace. Available at: [Link].

- Process for preparing 4,4'-difluorobenzophenone. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-CHLOROMETHYL-3-(4-FLUORO-PHENYL)-[1,2,4]OXADIAZOLE | 721428-34-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry and drug discovery.[1][2] Its value lies in its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. This unique characteristic has led to the incorporation of the 1,2,4-oxadiazole moiety into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a detailed technical overview of a specific, promising derivative: 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. This compound serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFN₂O | PubChem |

| Molecular Weight | 212.61 g/mol | MySkinRecipes[3] |

| CAS Number | 721428-34-8 | MySkinRecipes[3] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not explicitly reported for this specific compound. A related downstream product has a melting point of 141-143 °C. | Beilstein Journals Supporting Information |

| Boiling Point | Not experimentally determined. | --- |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |

| pKa | Not experimentally determined. | --- |

Synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and direct route involves the reaction of an amidoxime with an acyl chloride.[2] For the target molecule, this involves the reaction of 4-fluorobenzamidoxime with chloroacetyl chloride.

Synthetic Workflow

Caption: Synthetic pathway for 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of similar 1,2,4-oxadiazole derivatives.[4]

Step 1: Synthesis of 4-Fluorobenzamidoxime

-

To a solution of 4-fluorobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure 4-fluorobenzamidoxime.

Step 2: Synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

-

Dissolve 4-fluorobenzamidoxime in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

Spectral Characterization

-

¹H NMR:

-

A singlet for the chloromethyl protons (CH₂Cl) is expected in the region of 4.5-5.0 ppm.

-

Multiplets corresponding to the aromatic protons of the 4-fluorophenyl group will appear in the aromatic region (7.0-8.2 ppm). The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

The carbon of the chloromethyl group (CH₂Cl) is expected to appear around 40-45 ppm.

-

Signals for the carbons of the 4-fluorophenyl ring will be observed in the aromatic region (115-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

-

The two carbons of the oxadiazole ring will have distinct chemical shifts, typically in the range of 160-180 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (212.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

-

Reactivity and Stability

The reactivity of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is primarily dictated by the electrophilic chloromethyl group and the 1,2,4-oxadiazole ring itself.

-

Nucleophilic Substitution: The chloromethyl group is a good leaving group and will readily undergo nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the oxadiazole ring, making it a versatile synthetic intermediate.

-

Ring Stability: The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reducing conditions.

-

Storage: It is recommended to store the compound in a cool, dry place, away from strong bases and reducing agents.

Reactivity Workflow

Sources

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole [myskinrecipes.com]

- 4. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]

Unlocking Therapeutic Potential: 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole as a Scaffold for Novel Biologically Active Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Key Synthetic Intermediate

In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. This five-membered heterocycle is a cornerstone in the design of a diverse array of therapeutic agents.[1][2] Within this important class of compounds, 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole emerges not as a standalone therapeutic agent, but as a pivotal synthetic intermediate—a versatile building block for the creation of novel, biologically active molecules. Its structure, featuring a reactive chloromethyl group and a fluorophenyl moiety, provides a rich platform for chemical modification, enabling the exploration of a wide chemical space in the quest for new drugs.[3] This guide delves into the synthesis of this key intermediate and explores the vast biological potential of the derivatives it can generate, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

Core Synthesis and Derivatization Potential

The strategic importance of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole lies in its synthetic accessibility and the reactivity of its chloromethyl group, which serves as a handle for introducing a wide range of functional groups and for linking the oxadiazole core to other pharmacophores.

Synthesis of the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring is a well-established process in organic synthesis. A common and efficient method involves the cyclization of an amidoxime with an acylating agent. In the context of our target intermediate, this would typically involve the reaction of 4-fluorobenzamidoxime with a chloroacetyl derivative.

Illustrative Synthetic Workflow

The following diagram outlines a general, plausible synthetic route to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. This process highlights the key bond-forming steps and the introduction of the critical chloromethyl functionality.

Caption: Synthetic pathway to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

The chloromethyl group at the 5-position of the oxadiazole ring is an excellent electrophilic site, making it susceptible to nucleophilic substitution. This reactivity is the gateway to a vast library of derivatives, as various nucleophiles (e.g., amines, thiols, alcohols, azides) can be readily introduced to generate novel chemical entities with diverse biological properties.

Biological Activities of 1,2,4-Oxadiazole Derivatives

While direct biological activity data for 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is not extensively reported in the literature, the derivatization of this and similar intermediates has led to the discovery of compounds with significant pharmacological effects.

Anticancer Potential

The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents.[1][4] Its derivatives have been shown to target various cancer cell lines through diverse mechanisms of action. The incorporation of different substituents on the oxadiazole ring allows for the fine-tuning of activity and selectivity.

Table 1: Examples of Anticancer Activity in 1,2,4-Oxadiazole Derivatives

| Derivative Class | Target Cancer Cell Lines | Reported IC50 Values (µM) | Reference |

| 1,2,4-Oxadiazole-fused-imidazothiadiazoles | A375, MCF-7, ACHN | 0.11 - 1.47 | [2] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [2] |

| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole hybrids | MCF-7 | 81 | [5] |

| 1,2,4-Oxadiazole linked to 5-Fluorouracil | MCF-7, MDA-MB-231, A549, DU-145 | More potent than standard | [6] |

The anticancer mechanism of some oxadiazole derivatives has been linked to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and telomerase.[1]

Caption: Postulated anticancer mechanisms of 1,2,4-oxadiazole derivatives.

Antimicrobial Applications

The global challenge of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 1,3,4-oxadiazole ring, a close structural relative of the 1,2,4-isomer, has been extensively explored for its antimicrobial properties.[7][8] Derivatives of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, for instance, have demonstrated potent activity against various bacterial and fungal strains.[7]

Table 2: Antimicrobial Profile of a Representative 1,3,4-Oxadiazole Derivative

| Compound | Target Organism | Activity | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin | [7] |

| S. pneumoniae | Stronger than ampicillin | [7] | |

| P. aeruginosa | >100x stronger than ampicillin | [7] | |

| A. niger | Antifungal activity | [7] |

The structural similarities between 1,2,4- and 1,3,4-oxadiazoles suggest that derivatives of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole could also be promising candidates for antimicrobial drug discovery.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research area. Diarylheterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] The anti-inflammatory activity of some oxadiazole derivatives has been demonstrated in vivo using carrageenan-induced paw edema assays.[10][11]

Derivatives of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole could be designed to target COX-2, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Future Perspectives and Research Directions

The true value of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole lies in its untapped potential as a starting material for the synthesis of diverse compound libraries. Future research should focus on:

-

Combinatorial Chemistry Approaches: Utilizing the reactive chloromethyl group to generate large libraries of derivatives for high-throughput screening against a wide range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the oxadiazole and phenyl rings to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to understand the molecular mechanisms by which active derivatives exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.

Conclusion

While 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole may not be a therapeutic agent in its own right, its significance as a versatile synthetic intermediate cannot be overstated. It provides a robust and accessible platform for the development of novel 1,2,4-oxadiazole derivatives with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. For drug discovery and development professionals, this compound represents a key starting point for the exploration of new chemical space and the generation of next-generation therapeutics.

References

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2025). ResearchGate. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). ResearchGate. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]

-

Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (n.d.). PubMed. [Link]

- Preparation of substituted 3-aryl-5-trifluoromethyl-1, 2, 4-oxadiazoles. (n.d.).

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Publishing. [Link]

-

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. (n.d.). MySkinRecipes. [Link]

-

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. (n.d.). PubChem. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]

-

1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (n.d.). Asian Journal of Research in Chemistry. [Link]

- Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles. (n.d.).

- Novel oxadiazoles. (n.d.).

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

- Preparation method of 5-(chloromethyl)-2-(trifluoromethyl)-1, 3, 4 oxadiazole. (n.d.).

-

Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles. (n.d.). PubMed. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed. [Link]

-

In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Nature. [Link]

-

Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (n.d.). PubMed Central. [Link]

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (n.d.). PubMed Central. [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). RSC Publishing. [Link]

-

Synthesis anti-inflammatory and anticancer activity evaluation of some pyrazole and oxadiazole derivatives. (n.d.). Organic and Medicinal Chemistry International. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole [myskinrecipes.com]

- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Novel 1,2,4-Oxadiazoles

Abstract

The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its importance stems from its role as a versatile bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[4][5][6][7] This guide provides an in-depth exploration of the core methodologies for the synthesis, purification, and structural elucidation of novel 1,2,4-oxadiazole derivatives, tailored for researchers and scientists in the field of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Importance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring, first synthesized by Tiemann and Krüger in 1884, is an aromatic, electron-poor azole containing one oxygen and two nitrogen atoms.[1][8] Its physicochemical properties make it an attractive pharmacophore.[9] The ring is relatively stable and can engage in hydrogen bonding, which is crucial for ligand-receptor interactions.[9] Its ability to mimic the geometry and electronic properties of ester and amide groups allows medicinal chemists to circumvent common liabilities associated with these groups, such as susceptibility to hydrolysis by metabolic enzymes.[4][5] Consequently, derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7][10]

Synthesis of Novel 1,2,4-Oxadiazoles: A Tale of Two Pathways

The construction of the 1,2,4-oxadiazole ring is dominated by two primary, highly reliable synthetic strategies: the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Amidoxime Route: The Workhorse of 1,2,4-Oxadiazole Synthesis

This is the most widely employed method, involving the condensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride) followed by cyclodehydration.[11][12][13] This approach can be considered a [4+1] strategy, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[8]

Causality Behind the Choice: This route is favored for its versatility and the commercial availability of a wide range of carboxylic acids and nitriles (the precursors to amidoximes). The reaction is typically robust and high-yielding. The key step is the initial O-acylation of the amidoxime, which forms an intermediate that can be isolated or, more commonly, cyclized in situ by heating.[12][13] The use of coupling agents like N,N'-Carbonyldiimidazole (CDI) or EDC·HCl allows the direct use of carboxylic acids, avoiding the need to prepare more reactive acyl chlorides.[13][14]

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 14. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS 721428-34-8) for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical building blocks. One such pivotal intermediate is 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, identified by the CAS number 721428-34-8. This molecule, while not an active pharmaceutical ingredient itself, serves as a crucial scaffold in the construction of more complex, biologically active compounds. Its unique structural features, namely the reactive chloromethyl group and the metabolically stable 1,2,4-oxadiazole core, make it a valuable asset in the drug discovery pipeline. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this important intermediate, with a particular focus on its role in the development of inhibitors for Discoidin Domain Receptor 1 (DDR1) and the CBP/β-catenin signaling pathway.

Chemical Structure and Physicochemical Properties

The chemical identity of CAS 721428-34-8 is 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.[1][2][3][4] Its molecular structure consists of a central 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This ring is substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a chloromethyl group. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates.[5] The 4-fluorophenyl group can enhance binding interactions with target proteins through halogen bonding and other non-covalent interactions, while the chloromethyl group provides a reactive handle for further chemical modifications, typically through nucleophilic substitution reactions.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| IUPAC Name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | [1] |

| CAS Number | 721428-34-8 | [2] |

| Molecular Formula | C₉H₆ClFN₂O | [2][6][7] |

| Molecular Weight | 212.61 g/mol | [2][7] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 31-32 °C | [2] |

| Boiling Point (Predicted) | 311.5 ± 52.0 °C | [2] |

| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -2.57 ± 0.37 | [2] |

| Storage Temperature | 2-8°C | [2][4] |

Synthesis of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclization of an O-acylated amidoxime. A plausible and efficient synthetic route to 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is outlined below. This protocol is based on established methodologies for the synthesis of similar 1,2,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Step 1: Synthesis of 4-fluorobenzamidoxime

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-fluorobenzamidoxime as a white solid.

Step 2: Synthesis of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

-

Dissolve 4-fluorobenzamidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for instance, triethylamine or pyridine (1.2 eq), to the solution and cool to 0°C.

-

Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

Application in the Synthesis of Biologically Active Molecules

The primary utility of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole lies in its role as a reactive intermediate for the synthesis of high-value drug candidates. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with various nucleophiles such as amines, thiols, and alcohols, allowing for the facile introduction of the 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-yl)methyl moiety into a target molecule.

Inhibition of Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[8] Overexpression and activation of DDR1 have been implicated in a variety of diseases, including various cancers, fibrosis, and inflammatory disorders.[9] Consequently, the development of small molecule inhibitors of DDR1 is an active area of research. Several patents disclose the use of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in the synthesis of potent DDR1 inhibitors.[10]

Synthetic Strategy and Mechanism

The synthesis of DDR1 inhibitors often involves the N-alkylation of a heterocyclic core, such as a triaza-spirodecanone, with 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.[10] This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom of the heterocyclic core attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond.

Experimental Protocol: Synthesis of a Triaza-spirodecanone-based DDR1 Inhibitor

-

To a solution of a suitable triaza-spirodecanone derivative (1.0 eq) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to deprotonate the secondary amine.

-

Add a solution of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the final DDR1 inhibitor.

Modulation of the CBP/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers and fibrotic diseases. A key interaction in this pathway is the binding of β-catenin to the transcriptional coactivator CREB-binding protein (CBP). Inhibiting this interaction is a promising therapeutic strategy.[11][12][13] Patent literature indicates that 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a useful intermediate for synthesizing inhibitors of the CBP/β-catenin interaction.[8]

Synthetic Strategy and Mechanism

Similar to the synthesis of DDR1 inhibitors, the incorporation of the (3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl moiety into CBP/β-catenin inhibitors is typically achieved through an N-alkylation reaction. The specific scaffold being alkylated will vary depending on the design of the inhibitor, but the fundamental chemical transformation remains an SN2 reaction.

Experimental Protocol: Synthesis of a CBP/β-Catenin Interaction Inhibitor

-

Dissolve the core heterocyclic amine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add a base like potassium carbonate (1.5 eq) and stir at room temperature for 30 minutes.

-

Add 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash chromatography to yield the desired CBP/β-catenin inhibitor.

Safety and Handling

According to available safety data, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is classified as a hazardous substance.[2] It is associated with the GHS05 (corrosion) and GHS07 (harmful) pictograms.[2] The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2][4]

Conclusion

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS 721428-34-8) is a strategically important chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by the 1,2,4-oxadiazole and 4-fluorophenyl moieties make it a valuable building block for the synthesis of targeted therapeutics. As demonstrated in this guide, its utility in constructing potent inhibitors of DDR1 and the CBP/β-catenin signaling pathway underscores its relevance in oncology and other therapeutic areas. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

References

- Vertex AI Search. (n.d.). 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | 721428-34-8.

- MySkinRecipes. (n.d.). 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

-

Chemicalbook. (2025). 5-CHLOROMETHYL-3-(4-FLUORO-PHENYL)-[1][6]OXADIAZOLE | 721428-34-8. Retrieved from

- Chemsrc. (2025). CAS No. 721428-34-8.

- ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.

- Angene. (n.d.). 721428-34-8 | MFCD06366746 | AA-000QRI.

- Sigma-Aldrich. (n.d.). Fluoro phenyl oxadiazol derivative.

- BLDpharm. (n.d.). 721428-34-8|5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

- Lead Sciences. (n.d.). 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

- ChemScene. (n.d.). 721428-34-8 | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

- PubChem. (n.d.). 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

- Google Patents. (n.d.). WO2017005583A1 - Triaza-spirodecanones as ddr1 inhibitors.

- Google Patents. (n.d.). US20210317123A1 - Cbp/catenin signaling pathway inhibitors and uses thereof.

- PubMed Central. (2021). A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer.

- PubMed Central. (n.d.). Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction.

- National Institutes of Health. (n.d.). Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2.

- Semantic Scholar. (2024). Targeting CBP and p300: Emerging Anticancer Agents.

- PubMed Central. (2024). PBA2, a novel inhibitor of the β-catenin/CBP pathway, eradicates chronic myeloid leukemia including BCR-ABL T315I mutation.

- Semantic Scholar. (2021). DDR1 and DDR2: a review on signaling pathway and small molecule inhibitors as an anticancer agent.

- ResearchGate. (n.d.). Reported inhibitors of the Wnt/b-catenin pathway and currently synthesized chalcones.

- AASLD. (n.d.). PHARMACOLOGICAL INHIBITION OF DISCOIDIN DOMAIN RECEPTOR TYROSINE KINASE 1 (DDR1) FOR HCC CHEMOPREVENTION AFTER HCV CURE.

- Research and Reviews: Journal of Chemistry. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives.

- PubMed Central. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation.

- PubMed Central. (2025). Emerging strategies and translational advancements of DDR1 in oncology.

Sources

- 1. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel inhibitors blocking Wnt signaling downstream of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2017005583A1 - Triaza-spirodecanones as ddr1 inhibitors - Google Patents [patents.google.com]

- 8. Synthesis and Antitumor Activity Evaluation of Novel Echinatin Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2022053967A1 - Heterocyclic compounds as cbp/ep300 bromodomain inhibitors - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: A Technical Guide

Introduction

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1][2] Its structural features, including the 1,2,4-oxadiazole core, a fluorophenyl moiety, and a reactive chloromethyl group, make it a valuable intermediate for the synthesis of diverse biologically active molecules.[3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its subsequent reaction products. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by literature precedents.

Molecular Structure and Spectroscopic Rationale

The molecular structure of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole dictates its characteristic spectroscopic fingerprints. The key structural components to consider are:

-

The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is relatively electron-deficient and will influence the chemical shifts of adjacent protons and carbons.

-

The 4-Fluorophenyl Group: The fluorine atom, being highly electronegative, will exert a significant electronic effect on the aromatic ring, leading to characteristic splitting patterns in both ¹H and ¹³C NMR due to fluorine-carbon and fluorine-proton couplings.

-

The Chloromethyl Group: The chlorine atom will deshield the adjacent methylene protons and carbon, resulting in downfield chemical shifts.

The interplay of these functionalities gives rise to a unique set of spectroscopic data that, when correctly interpreted, provides unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 4-fluorophenyl ring and the aliphatic protons of the chloromethyl group.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 - 8.00 | Multiplet (dd) | 2H | H-2', H-6' (ortho to F) |

| ~7.30 - 7.20 | Multiplet (t) | 2H | H-3', H-5' (meta to F) |

| ~4.90 | Singlet | 2H | -CH₂Cl |

Rationale:

-

The protons on the 4-fluorophenyl ring (H-2', H-6' and H-3', H-5') will exhibit a characteristic second-order splitting pattern due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine atom are expected to be deshielded and appear further downfield.

-

The methylene protons of the chloromethyl group are chemically equivalent and are adjacent to an electronegative chlorine atom, resulting in a downfield singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule, with the fluorine atom causing characteristic splitting of the aromatic carbon signals.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C5 (Oxadiazole) |

| ~168 | C3 (Oxadiazole) |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-4' (ipso-C attached to F) |

| ~130 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |

| ~123 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

| ~35 | -CH₂Cl |

Rationale:

-

The carbon atoms of the oxadiazole ring (C3 and C5) are expected to resonate at low field due to the influence of the electronegative nitrogen and oxygen atoms.

-

The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The direct one-bond coupling (¹JCF) for C-4' is the largest, while two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings are progressively smaller.

-

The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield by the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is expected to show characteristic absorption bands.[4]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1610-1590 | Strong | C=N stretch (Oxadiazole) |

| ~1520-1480 | Strong | Aromatic C=C stretch |

| ~1250-1200 | Strong | C-F stretch |

| ~1100-1000 | Strong | C-O-C stretch (Oxadiazole) |

| ~850-800 | Strong | C-H out-of-plane bend (p-disubstituted) |

| ~750-700 | Strong | C-Cl stretch |

Rationale:

The presence of the 1,2,4-oxadiazole ring is typically confirmed by the C=N and C-O-C stretching vibrations.[4] The aromatic C-H and C=C stretching bands, along with the out-of-plane bending, will confirm the substituted phenyl ring. The strong C-F and C-Cl stretching bands are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.[5]

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 212/214 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 177 | Loss of Cl |

| 138 | [FC₆H₄CNO]⁺ |

| 121 | [FC₆H₄C]⁺ |

| 95 | [C₆H₄F]⁺ |

Fragmentation Pathway:

The primary fragmentation of 1,2,4-oxadiazoles under electron impact often involves the cleavage of the heterocyclic ring.[6] For 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, the molecular ion is expected to be observed, with the characteristic isotopic pattern of chlorine. Subsequent fragmentation could involve the loss of a chlorine radical, followed by ring cleavage to produce characteristic fragments corresponding to the fluorophenyl and oxadiazole moieties.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition.

MS Data Acquisition (Electron Ionization - EI)

Caption: Workflow for EI-MS data acquisition.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. The spectroscopic data are consistent with the proposed structure and provide a reliable reference for researchers working with this important synthetic intermediate. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that enables confident structural assignment and purity assessment.

References

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journals. Available at: [Link]

-

substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci. Available at: [Link]

-

Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. AL-Nahrain University. Available at: [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]

-

Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate. Available at: [Link]

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. Available at: [Link]

-

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. MySkinRecipes. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

-

Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. Available at: [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. Available at: [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Available at: [Link]

Sources

- 1. 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalspub.com [journalspub.com]

- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Fluorophenyl Oxadiazole Scaffold: A Versatile Pharmacophore for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3,4-oxadiazole ring, particularly when substituted with a fluorophenyl moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key therapeutic targets of fluorophenyl oxadiazole compounds. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also practical, field-proven experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Chemical Appeal of Fluorophenyl Oxadiazoles

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structure is of significant interest to medicinal chemists due to its metabolic stability, ability to serve as a bioisostere for amide and ester groups, and its role as a hydrogen bond acceptor, which enhances interactions with biological targets. The incorporation of a fluorophenyl group further modulates the compound's properties. The high electronegativity of fluorine can alter the electronic distribution of the molecule, influencing its binding affinity to target proteins. Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability, improving the pharmacokinetic profile of the drug candidate.

This guide will explore the major therapeutic areas where fluorophenyl oxadiazole derivatives have shown significant promise, elucidating their mechanisms of action and providing the necessary tools to evaluate their potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Fluorophenyl oxadiazole compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their efficacy stems from their ability to interact with multiple, crucial cellular targets involved in cancer progression.

Mechanism of Action: Disrupting Key Oncogenic Pathways

The anticancer effects of fluorophenyl oxadiazoles are not mediated by a single mechanism but rather through the modulation of several key signaling pathways and enzymes essential for tumor growth and survival.

The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[1] Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[2] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway. The mechanism involves preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This keeps NF-κB in an inactive state, unable to translocate to the nucleus and activate the transcription of pro-survival genes.[1]

Fluorophenyl oxadiazole derivatives have been identified as potent inhibitors of several enzymes that are crucial for cancer cell survival and proliferation.

-

Aromatase: This enzyme is key in the biosynthesis of estrogens.[3] Aromatase inhibitors are a cornerstone in the treatment of hormone-dependent breast cancer.[3] The nitrogen atoms in the oxadiazole ring can coordinate with the heme iron atom in the aromatase active site, while the fluorophenyl group interacts with the hydrophobic pocket, leading to potent inhibition.[3]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation.[4] Selective COX-2 inhibitors are known to have anticancer effects.[4] Some fluorophenyl oxadiazole compounds have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1, suggesting a safer therapeutic profile.[5][6]

-

Other Enzymes: Research has also pointed to the inhibition of other key enzymes by oxadiazole derivatives, including histone deacetylases (HDACs), focal adhesion kinase (FAK), telomerase, and topoisomerase II, highlighting the multi-targeted nature of these compounds.[7]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of fluorophenyl oxadiazole compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-fluorouracil | MCF-7 (Breast) | 0.011 - 0.88 | [8] |

| 1,2,4-Oxadiazole linked 5-fluorouracil | A549 (Lung) | 0.053 - 1.44 | [8] |

| 1,2,4-Oxadiazole linked 5-fluorouracil | DU145 (Prostate) | 0.017 - 1.28 | [8] |

| 1,3,4-Thiadiazole with fluorophenyl | MCF-7 (Breast) | ~52 - 55 | [3] |

| Fluorophenyl-isoxazole | Hep3B (Liver) | 5.76 - 11.60 | [9] |

| 1,3,4-Oxadiazole-triazole derivatives | MCF-7 (Breast) | 7.40 - 16.86 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorophenyl oxadiazole compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

Fluorophenyl oxadiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, offering a promising avenue for the development of new antimicrobial agents.

Mechanism of Action: Disrupting Microbial Integrity

While the exact mechanisms are still under investigation for many compounds, a key proposed mode of action for some oxadiazole derivatives is the disruption of the microbial cell membrane. This leads to the leakage of intracellular components and ultimately cell death.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | >100 (relative to ampicillin) | [11] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | >100 (relative to ampicillin) | [11] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100 (relative to ampicillin) | [11] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole with 4-fluorophenyl | S. aureus | 1.56 - 6.25 | [12] |

| Oxadiazole derivatives | Methicillin-resistant S. aureus (MRSA) | 62 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the fluorophenyl oxadiazole compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory and Anticonvulsant Activities: Emerging Therapeutic Areas

Anti-inflammatory Activity: Targeting COX-2

The anti-inflammatory properties of some fluorophenyl oxadiazole derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain.[5][6] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are pro-inflammatory molecules.[5]

| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| 2,5-diaryl-1,3,4-oxadiazoles | 0.038 - 0.56 | 60.71 - 337.5 | [14] |

Anticonvulsant Activity: Modulating GABAergic Neurotransmission

The anticonvulsant effects of certain fluorophenyl oxadiazole compounds are believed to be mediated through their interaction with the benzodiazepine (BZD) binding site on the GABA-A receptor.[15] By acting as BZD receptor agonists, these compounds enhance the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability and seizure suppression.[15][16]

Conclusion and Future Directions

Fluorophenyl oxadiazole compounds represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their ability to interact with a diverse range of biological targets underpins their potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The multi-targeted nature of these compounds, particularly in the context of cancer, offers the potential for more effective therapies that can overcome drug resistance.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

In-depth Mechanistic Elucidation: To fully understand the molecular interactions and signaling pathways involved in their biological activities.

-

Pharmacokinetic and In Vivo Studies: To evaluate the drug-like properties and therapeutic efficacy of lead compounds in preclinical models.

The information and protocols provided in this guide are intended to serve as a valuable resource to accelerate the discovery and development of the next generation of fluorophenyl oxadiazole-based therapeutics.

References

-

Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. [Link]

-

Faramarzi, S., Faghih, Z., & Alimohammadi, F. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. Scientific Reports, 13(1), 11559. [Link]

-

Di Martino, R. M. C., Braca, A., & D'Andrea, P. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(21), 8203. [Link]

-

Saeed, A., Channar, P. A., & Larik, F. A. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 26(24), 7599. [Link]

-

Kumar, D., Kumar, N., & Singh, J. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Chemical Sciences, 136(1), 1-13. [Link]